molecular formula C17H15FN6O2 B2675302 (4-(4-Fluorophenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone CAS No. 1219842-28-0

(4-(4-Fluorophenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone

Cat. No. B2675302
CAS RN: 1219842-28-0
M. Wt: 354.345
InChI Key: ZNVFMIQODOMLLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, a key component of this compound, has been extensively studied. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a piperazine moiety, a pyrazin-2-yl group, and a 1,2,4-oxadiazol-5-yl group. These groups are connected in a specific arrangement to form the overall structure of the compound.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization, the Ugi reaction, ring opening of aziridines, and intermolecular cycloaddition . These reactions contribute to the formation of the compound’s unique structure.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies focus on the synthesis of novel heterocyclic compounds and their biological activities. For instance, novel 1,5-disubstituted pyrazole and isoxazole derivatives have been synthesized and characterized, showing good antibacterial and antifungal activity against a range of pathogens (Sanjeeva, Reddy, Venkata, 2022). Similarly, fluoroquinolone-azole-piperazine hybrids have been developed, demonstrating significant antimicrobial activity and DNA gyrase inhibition, suggesting their potential as therapeutic agents (Mermer, Faiz, Demirbaş, Demirbas, Alagumuthu, Arumugam, 2019).

Structural Analysis and Characterization

Structural characterization and analysis of synthesized compounds provide crucial information about their potential applications. Research includes detailed structural exploration, such as Hirshfeld surface analysis, to understand intermolecular interactions and stability of the molecules (Prasad, Anandakumar, Raghu, Reddy, Urs, Naveen, 2018). Such analyses are fundamental for drug design and material science applications.

Biological Evaluations and Potential Therapeutic Applications

Compounds similar to (4-(4-Fluorophenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone have been evaluated for various biological activities, including anticancer and antimicrobial effects. For example, certain derivatives have shown potent cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (Naik, Mahanthesha, Suresh, 2022).

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN6O2/c18-12-1-3-13(4-2-12)23-7-9-24(10-8-23)17(25)16-21-15(22-26-16)14-11-19-5-6-20-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVFMIQODOMLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Fluorophenyl)piperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone

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